molecular formula C21H19ClN4O2S B2863945 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide CAS No. 894049-44-6

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide

Cat. No.: B2863945
CAS No.: 894049-44-6
M. Wt: 426.92
InChI Key: NCAXNYXVJXQXOT-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and a 4-ethoxybenzamide moiety linked via an ethyl chain at position 4.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-2-28-18-9-5-15(6-10-18)20(27)23-12-11-17-13-29-21-24-19(25-26(17)21)14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAXNYXVJXQXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure and functional groups of the compound.

Cellular Effects

Related compounds such as indole derivatives have shown cytotoxicity against selected human cancer cell lines, suggesting potential effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Related compounds have shown activity in animal models.

Metabolic Pathways

The metabolic pathways involving this compound are not currently known. Related compounds such as indole derivatives are involved in various metabolic pathways.

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in medicinal chemistry.

  • Molecular Formula : C21H19ClN4O2S
  • Molecular Weight : 426.92 g/mol
  • CAS Number : 894026-76-7

The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to an ethyl group and an ethoxybenzamide moiety, which enhances its biological activity through multiple mechanisms.

Biological Activity

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant pharmacological properties. The following sections summarize key findings related to the biological activities of this compound.

Anticancer Activity

Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole can possess anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.
  • Case Study : A study demonstrated that similar triazole derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives show potent activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Compounds in this class have been noted for their antifungal activity against strains such as Candida albicans .

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory effects:

  • Mechanism : The compound is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Research Findings : Studies suggest that related compounds can reduce inflammation in animal models of arthritis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural ComponentInfluence on Activity
Thiazolo[3,2-b][1,2,4]triazole CoreEssential for anticancer and antimicrobial activity
4-Chlorophenyl GroupEnhances lipophilicity and biological interactions
Ethoxy GroupModulates solubility and bioavailability

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Thiazolo[3,2-b][1,2,4]triazole : Starting from appropriate thiourea and aldehyde precursors.
    Thiosemicarbazide AldehydeThiazolo derivative\text{Thiosemicarbazide Aldehyde}\rightarrow \text{Thiazolo derivative}
  • Alkylation with Ethyl Bromide : Introducing the ethyl group to the thiazole derivative.
  • Acetamide Formation : Reacting with 4-ethoxybenzoic acid under coupling conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among thiazolo[3,2-b][1,2,4]triazole derivatives include:

  • Aromatic substituents (e.g., 4-chlorophenyl, 4-fluorophenyl, 4-methoxyphenyl).
  • Linker groups (e.g., ethyl, ethanone, acetamide).
  • Polar functional groups (e.g., ethoxy, methoxy, hydroxy).
Table 1: Comparative Physicochemical Properties of Selected Thiazolo-Triazole Derivatives
Compound Name / ID Substituents (Position 2 / Position 6) Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 4-Chlorophenyl / 4-ethoxybenzamide (ethyl) Not Reported Not Reported Ethoxy, Benzamide, Chloro
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) 4-Chlorophenyl / Phenyl ~315.8 143–145 Chloro
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-4-methoxybenzamide Analog 4-Fluorophenyl / 4-methoxybenzamide (ethyl) 439.5 Not Reported Fluoro, Methoxy, Benzamide
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) 4-Chlorophenyl / 4-Methoxyphenyl ~361.8 130–132 Chloro, Methoxy

Key Observations :

  • Halogen substitution (Cl vs. F) at position 2 influences electron-withdrawing effects; 4-chlorophenyl may confer greater stability than 4-fluorophenyl due to chlorine’s larger atomic size and lower electronegativity .
  • The ethyl linker in the target compound likely increases conformational flexibility compared to direct aryl-aryl linkages (e.g., 8b), possibly improving pharmacokinetic properties .

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups (EDGs) : The 4-ethoxy group (OEt) may enhance solubility and hydrogen-bonding capacity, contrasting with simpler alkyl or aryl substituents .

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